3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-(3-phenylpropyl)urea
Description
3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-(3-phenylpropyl)urea is a synthetic urea derivative featuring a benzofuran moiety and a phenylpropyl side chain. Its structure combines a dihydrobenzofuran ring system, which is known for conferring metabolic stability and bioavailability in medicinal chemistry, with a urea functional group that often participates in hydrogen bonding, enhancing target binding affinity.
Properties
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-3-ylmethyl)-3-(3-phenylpropyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c22-19(20-12-6-9-15-7-2-1-3-8-15)21-13-16-14-23-18-11-5-4-10-17(16)18/h1-5,7-8,10-11,16H,6,9,12-14H2,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUOMEEPHBQGYKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2O1)CNC(=O)NCCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.
Mode of Action
It is known that benzofuran derivatives can interact with their targets in a variety of ways, often leading to changes in cellular function. For example, some benzofuran derivatives have been found to inhibit the growth of cancer cells, suggesting that they may interfere with cell division or survival pathways.
Biochemical Pathways
Given the broad range of biological activities exhibited by benzofuran compounds, it is likely that multiple pathways are affected. These could include pathways related to cell growth and survival, oxidative stress response, and viral replication, among others.
Pharmacokinetics
The bioavailability of benzofuran derivatives has been a target of recent compounds, with improvements allowing for once-daily dosing. This suggests that these compounds can be effectively absorbed and distributed within the body, metabolized to exert their effects, and eventually excreted.
Biological Activity
3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-(3-phenylpropyl)urea is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of a benzofuran moiety and a phenylpropyl group attached to a urea functional group. The molecular formula is C19H24N2O2, and its molecular weight is approximately 312.41 g/mol. The structure can be represented as follows:
The biological activity of 3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-(3-phenylpropyl)urea is primarily attributed to its interaction with various molecular targets:
- Receptor Binding : The compound may bind to specific receptors in the central nervous system, modulating neurotransmitter release and signaling pathways.
- Enzyme Inhibition : It has shown potential in inhibiting enzymes involved in inflammatory processes and pain pathways, which can be beneficial in treating neuropathic pain.
Antinociceptive Effects
Research indicates that compounds similar to 3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-(3-phenylpropyl)urea exhibit significant antinociceptive effects. A study demonstrated that related benzofuran derivatives reversed neuropathic pain in animal models without affecting locomotor behavior, suggesting a targeted analgesic effect without sedation .
Neuroprotective Properties
The compound's structural analogs have been reported to possess neuroprotective properties. For instance, derivatives of 2,3-dihydro-1-benzofuran were shown to protect against oxidative stress in neuronal cells and improve outcomes in models of traumatic brain injury . This suggests that 3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-(3-phenylpropyl)urea may also confer similar benefits.
Antioxidant Activity
The antioxidant capacity of benzofuran derivatives has been well-documented. These compounds can scavenge free radicals and inhibit lipid peroxidation, which are critical mechanisms for preventing cellular damage . This property is particularly relevant for developing treatments for neurodegenerative diseases.
Case Studies
- Neuropathic Pain Model : In a study involving spinal nerve ligation models, a related compound demonstrated efficacy in reducing pain without affecting motor function. This underscores the potential of benzofuran-based compounds as therapeutic agents for chronic pain conditions .
- Oxidative Stress Protection : A series of experiments highlighted that benzofuran derivatives could significantly reduce markers of oxidative stress in neuronal cultures exposed to harmful stimuli . This suggests a protective role against neurodegeneration.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, a comparison is drawn with compounds sharing key structural motifs: the benzofuran core, urea/hydroxyurea groups, and hydrophobic substituents.
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Functional Group |
|---|---|---|---|---|
| 3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-(3-phenylpropyl)urea | C₂₀H₂₂N₂O₂ | 322.41 | 3-phenylpropyl, benzofuran-methyl | Urea |
| N-[(3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl]-N-hydroxyurea (CAS 139149-55-6) | C₁₆H₁₆N₂O₄ | 300.31 | Phenylmethoxy, benzofuran | Hydroxyurea |
Key Observations:
Functional Group Differences :
- The target compound contains a urea group (-NHCONH-), whereas the analog in Table 1 (CAS 139149-55-6) features a hydroxyurea (-NHCONHOH) group. Hydroxyurea derivatives are often associated with radical scavenging or nitric oxide synthase inhibition, while urea derivatives are more commonly linked to kinase or protease inhibition .
Substituent Effects :
- The 3-phenylpropyl chain in the target compound introduces greater hydrophobicity compared to the phenylmethoxy group in the analog. This may influence membrane permeability and target engagement kinetics.
Benzofuran Modifications :
- The benzofuran ring in the target compound is substituted at the 3-position with a methyl group, while the analog (CAS 139149-55-6) has a 6-phenylmethoxy substituent. Positional differences can drastically alter electronic properties and binding interactions.
Research Findings and Pharmacological Implications
- Synthetic Accessibility : The benzofuran-urea scaffold is synthetically tractable, with methods such as Suzuki coupling and urea formation widely reported. However, the 3-phenylpropyl chain may introduce steric challenges during synthesis.
- Biological Activity : While direct studies on the target compound are sparse, structurally related urea derivatives have shown inhibitory activity against kinases (e.g., EGFR) and inflammatory mediators (e.g., COX-2). Hydroxyurea analogs, such as CAS 139149-55-6, are often investigated for antineoplastic or vasodilatory effects .
- Crystallographic Data : Structural elucidation of similar compounds has been facilitated by programs like SHELX , which are critical for determining bond lengths, angles, and conformational preferences in urea-containing molecules .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
